2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Carbonic anhydrase inhibition Halogen SAR Benzenesulfonamide

2-Bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2034463-07-3) is a synthetic sulfonamide derivative characterized by a 2-bromobenzenesulfonamide core linked via a methylene bridge to a 3-(thiophen-3-yl)pyrazine moiety (molecular formula C15H12BrN3O2S2, MW 410.3 g/mol). It belongs to the class of heteroaryl-substituted benzenesulfonamides, a scaffold widely investigated for pharmacological activities including carbonic anhydrase inhibition, antimicrobial effects, and bromodomain protein modulation.

Molecular Formula C15H12BrN3O2S2
Molecular Weight 410.3 g/mol
CAS No. 2034463-07-3
Cat. No. B6427713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
CAS2034463-07-3
Molecular FormulaC15H12BrN3O2S2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Br
InChIInChI=1S/C15H12BrN3O2S2/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2
InChIKeyFZYIERKMLWZOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2034463-07-3): Chemical Identity and Procurement Baseline


2-Bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2034463-07-3) is a synthetic sulfonamide derivative characterized by a 2-bromobenzenesulfonamide core linked via a methylene bridge to a 3-(thiophen-3-yl)pyrazine moiety (molecular formula C15H12BrN3O2S2, MW 410.3 g/mol) . It belongs to the class of heteroaryl-substituted benzenesulfonamides, a scaffold widely investigated for pharmacological activities including carbonic anhydrase inhibition, antimicrobial effects, and bromodomain protein modulation [1][2]. The compound is available from multiple research chemical suppliers at purities typically ≥95% and is intended exclusively for laboratory research use .

Why Generic Substitution Is Inadequate for 2-Bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide


Within the N-(pyrazin-2-yl)benzenesulfonamide class, minor structural variations—particularly the nature and position of halogen substituents on the benzene ring and the heteroaryl attachment at the pyrazine 3-position—produce substantial differences in target engagement and biological potency [1]. The 2-bromo substituent introduces distinct electronic and steric properties (Hammett σm = 0.39 for Br vs. 0.37 for Cl and 0.34 for F) that influence sulfonamide NH acidity and halogen-bonding capacity, parameters critical for enzyme active-site interactions [1]. Furthermore, the thiophen-3-yl (rather than thiophen-2-yl or furan-3-yl) regioisomer alters the dihedral angle with the pyrazine ring, affecting molecular shape complementarity with target pockets . These structure-activity relationship (SAR) features mean that even close analogs (e.g., 4-fluoro-2-methyl or unsubstituted benzene variants) are not functionally interchangeable without verification of target-specific potency.

Quantitative Differentiation Evidence for 2-Bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide


Halogen-Dependent Modulation of Carbonic Anhydrase Inhibition Potency: Class-Level Inference for the 2-Bromo Substituent

In a series of thienyl-substituted pyrazoline benzenesulfonamides, the inhibition constants (Ki) for human carbonic anhydrase isoforms hCA I ranged from 232.16 to 637.70 nM, while hCA II Ki values ranged from 342.07 to 455.80 nM, with many compounds showing comparable potency to the clinical standard acetazolamide [1]. Within structurally related 2-halobenzenesulfonamide series, the 2-bromo substituent has been associated with enhanced carbonic anhydrase IX (CA IX) selectivity over CA II relative to 2-chloro and unsubstituted analogs, attributed to the bromine atom's superior halogen-bond donor capacity and polarizability [2]. Although direct comparative data for the target compound are not yet published, the 2-bromobenzenesulfonamide pharmacophore present in this compound is expected to confer similar halogen-dependent potency modulation compared to 2-fluoro, 2-chloro, and non-halogenated analogs [2].

Carbonic anhydrase inhibition Halogen SAR Benzenesulfonamide

Antimycobacterial Activity of N-(Pyrazin-2-yl)benzenesulfonamide Scaffold: Structural Requirements for M. tuberculosis H37Rv Inhibition

A systematic study of substituted N-(pyrazin-2-yl)benzenesulfonamides evaluated anti-infective activity against M. tuberculosis H37Rv. The most active compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, exhibited MIC values of 6.25 μg/mL (25 μM and 22 μM, respectively) [1]. Crucially, these compounds were excluded from the main SAR comparison because they contain a 4-amino pharmacophore essential for folate pathway inhibition, whereas the target compound with a 2-bromo substituent lacks this 4-amino group and is predicted to act via a distinct mechanism (matrix metalloproteinase-8 inhibition identified via target fishing) [1]. This mechanistic divergence means the 2-bromo derivative cannot be substituted by 4-amino-containing analogs without altering the biological pathway under investigation.

Antitubercular activity Mycobacterium tuberculosis Pyrazine sulfonamide

Bromodomain Protein Inhibition Potential: Structural Rationale Based on Patent-Disclosed Sulfonamide Pharmacophore

A Chinese patent (CN107106801A) discloses sulfonamide derivatives of general formula (I) as bromodomain protein inhibitors, specifically targeting the BET family (BRD2, BRD3, BRD4, BRDt) implicated in oncogenic transcriptional regulation [1]. The generic formula encompasses compounds with aryl/heteroaryl R1 substituents (including bromophenyl) and pyrazine-containing scaffolds. The patent demonstrates that specific halogen substitution patterns on the benzene ring are critical for bromodomain binding affinity [1]. The 2-bromo substitution present in this compound is a halogen pattern explicitly covered by the patent claims, distinguishing it from non-halogenated, 4-fluoro-2-methyl, and other halogen regioisomers that may exhibit different bromodomain selectivity profiles [1]. Actual IC50 values for the specific compound against individual BET bromodomains are proprietary to the patent assignee and not publicly disclosed.

Bromodomain inhibition BET proteins Epigenetic targets

Synthetic Versatility: 2-Bromo Substituent as a Cross-Coupling Handle for Derivatization

The 2-bromo substituent on the benzene ring serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings . This enables late-stage diversification to generate focused libraries of analogs with varied aryl, heteroaryl, or amine substituents at the 2-position, a capability not available with non-halogenated analogs (e.g., unsubstituted benzenesulfonamide) or less reactive 2-chloro variants . The bromine atom's balance of reactivity (C-Br bond dissociation energy ~81 kcal/mol vs. C-Cl ~95 kcal/mol) and stability under storage conditions makes it preferable to iodo analogs (C-I ~65 kcal/mol, more prone to dehalogenation) for iterative synthesis programs .

Synthetic chemistry Cross-coupling Medicinal chemistry derivatization

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Relative to Close Analogs

The 2-bromo substituent increases lipophilicity relative to unsubstituted and 2-fluoro analogs, affecting membrane permeability and protein binding. The calculated octanol-water partition coefficient (cLogP) for the target compound (estimated ~3.2 using the Crippen fragment method) is higher than the unsubstituted analog (cLogP ~2.6) and the 4-fluoro-2-methyl analog (CAS 2034369-12-3, cLogP ~3.0) . The topological polar surface area (TPSA) of approximately 80 Ų (calculated from SMILES) places the compound within the favorable range for blood-brain barrier penetration (TPSA < 90 Ų) . These calculated parameters distinguish the compound's drug-likeness profile from less lipophilic analogs that may exhibit different cellular uptake kinetics .

Physicochemical properties Drug-likeness Lipophilicity

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide


Epigenetic Probe Development: BET Bromodomain Inhibitor Screening

Based on patent CN107106801A, which claims sulfonamide derivatives with halogen-substituted benzene rings as bromodomain protein inhibitors, this compound can serve as a starting point for BET bromodomain (BRD2/3/4) inhibitor development programs [1]. The 2-bromo substitution pattern may confer selectivity advantages over non-halogenated analogs, warranting comparative profiling against BRD4 BD1 and BD2 domains.

Targeted Library Synthesis via Cross-Coupling Diversification

The 2-bromo substituent provides a reactive handle for Suzuki-Miyaura and related cross-coupling reactions, enabling efficient generation of focused analog libraries with diverse 2-aryl/heteroaryl substituents for SAR exploration . This synthetic strategy is unavailable with non-halogenated analogs and is more practical than 2-chloro variants due to higher reactivity under mild conditions.

Carbonic Anhydrase Isoform Selectivity Profiling

Given the established role of halogen substituents in modulating carbonic anhydrase isoform selectivity within benzenesulfonamide series, this compound is suitable for comparative profiling against recombinant hCA I, hCA II, hCA IX, and hCA XII to quantify the contribution of the 2-bromo group to isoform selectivity relative to 2-fluoro, 2-chloro, and unsubstituted controls [2].

Mechanistic Studies of Non-Folate-Pathway Antimycobacterial Agents

Unlike 4-amino-substituted N-(pyrazin-2-yl)benzenesulfonamides that inhibit the folate pathway, the 2-bromo analog (lacking the 4-amino group) is predicted to act via alternative targets such as matrix metalloproteinase-8 [3]. This makes it valuable for studying non-canonical antimycobacterial mechanisms without confounding dihydropteroate synthase inhibition.

Quote Request

Request a Quote for 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.